3-Bromo-4-(dimethylamino)benzaldehyde
Overview
Description
3-Bromo-4-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO. It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and a dimethylamino group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Scientific Research Applications
3-Bromo-4-(dimethylamino)benzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Material Science: It is used in the preparation of functional materials, such as dyes and polymers.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-(dimethylamino)benzaldehyde can be synthesized through several methods:
Bromination of 4-(dimethylamino)benzaldehyde: This method involves the bromination of 4-(dimethylamino)benzaldehyde using bromine or a brominating reagent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Formylation of 3-bromo-4-(dimethylamino)benzene: This method involves the formylation of 3-bromo-4-(dimethylamino)benzene using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in reactors with precise temperature and pressure control, followed by purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminium hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: 3-Bromo-4-(dimethylamino)benzoic acid.
Reduction: 3-Bromo-4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(dimethylamino)benzaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Chemical Reactivity: Its aldehyde group can form Schiff bases with amines, which can further undergo various chemical transformations.
Comparison with Similar Compounds
3-Bromo-4-(dimethylamino)benzaldehyde can be compared with other similar compounds:
4-(Dimethylamino)benzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4-methoxybenzaldehyde: Contains a methoxy group instead of a dimethylamino group, leading to different electronic and steric effects.
3-Bromo-4-nitrobenzaldehyde: Contains a nitro group, making it more electron-withdrawing and reactive in nucleophilic substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-4-(dimethylamino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOYSIGIEVHTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205028 | |
Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56479-63-1 | |
Record name | 3-Bromo-4-(dimethylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56479-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056479631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56479-63-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-bromo-4-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.